molecular formula C8H7BrN2O B1528264 2-Amino-3-bromo-6-methoxy-benzonitrile CAS No. 1440526-35-1

2-Amino-3-bromo-6-methoxy-benzonitrile

Cat. No. B1528264
M. Wt: 227.06 g/mol
InChI Key: UHNXSVCUCBTPQT-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-methoxy-benzonitrile is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is an off-white solid and is typically stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for 2-Amino-3-bromo-6-methoxy-benzonitrile is 1S/C8H7BrN2O/c1-12-7-3-2-6 (9)8 (11)5 (7)4-10/h2-3H,11H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-3-bromo-6-methoxy-benzonitrile is an off-white solid . and is typically stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Amino-3-bromo-6-methoxy-benzonitrile serves as an important intermediate in the synthesis of complex molecules. For instance, it has been used in the rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds, utilizing N-nitroso as a directing group to form 2-(alkylamino)benzonitriles. This method highlights the versatility of such compounds in facilitating the formation of carbon-nitrogen bonds, achieving moderate to good yields across a variety of substrates (Dong et al., 2015).

Photophysical Properties and Applications

The compound's derivatives have been explored for their photophysical properties. For example, a study on new zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups demonstrated high singlet oxygen quantum yields. These findings are significant for the development of Type II photosensitizers in photodynamic therapy, showcasing the potential of 2-Amino-3-bromo-6-methoxy-benzonitrile derivatives in medical applications (Pişkin et al., 2020).

Environmental Degradation and Remediation

The environmental degradation of benzonitrile herbicides, including those related to 2-Amino-3-bromo-6-methoxy-benzonitrile, was reviewed, emphasizing the microbial pathways that break down these compounds in soil and subsurface environments. This research is crucial for understanding the fate of such chemicals in the environment and developing strategies for mitigating their impact (Holtze et al., 2008).

Material Science and Engineering

In the field of material science, compounds related to 2-Amino-3-bromo-6-methoxy-benzonitrile have been utilized in the development of low melting phthalonitrile resins. These resins, incorporating methoxyl and/or allyl moieties, exhibit promising thermal and mechanical properties, highlighting the potential of such chemicals in creating advanced composite materials for high-temperature applications (Han et al., 2019).

properties

IUPAC Name

2-amino-3-bromo-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-7-3-2-6(9)8(11)5(7)4-10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNXSVCUCBTPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Br)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273442
Record name Benzonitrile, 2-amino-3-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-bromo-6-methoxy-benzonitrile

CAS RN

1440526-35-1
Record name Benzonitrile, 2-amino-3-bromo-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1440526-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 2-amino-3-bromo-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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